1-Butyl-2,3-dimethylimidazolium acetate
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Overview
Description
1-Butyl-2,3-dimethylimidazolium acetate is an ionic liquid that has garnered significant attention due to its unique properties and potential applications. It is composed of a 1-butyl-2,3-dimethylimidazolium cation and an acetate anion. Ionic liquids like this compound are known for their low volatility, high thermal stability, and excellent solvation properties, making them suitable for various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-2,3-dimethylimidazolium acetate can be synthesized through a two-step process. The first step involves the alkylation of 1,2-dimethylimidazole with 1-bromobutane to form 1-butyl-2,3-dimethylimidazolium bromide. The second step involves an anion exchange reaction where 1-butyl-2,3-dimethylimidazolium bromide is reacted with sodium acetate to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of microwave or ultrasound-assisted synthesis to enhance reaction rates and yields. These methods are preferred due to their efficiency and ability to produce high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2,3-dimethylimidazolium acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetate anion can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazolium cation can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl halides. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted imidazolium salts.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the imidazolium cation.
Scientific Research Applications
1-Butyl-2,3-dimethylimidazolium acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-butyl-2,3-dimethylimidazolium acetate exerts its effects involves the formation of ionic bonds between the imidazolium cation and various molecular targets. These interactions can stabilize or destabilize specific molecular structures, facilitating chemical reactions. The acetate anion can also participate in hydrogen bonding and other interactions, further influencing the compound’s reactivity and solvation properties .
Comparison with Similar Compounds
1-Butyl-2,3-dimethylimidazolium acetate can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium acetate: Similar in structure but with different solvation and catalytic properties.
1-Butyl-2,3-dimethylimidazolium bromide: Similar cation but different anion, leading to variations in reactivity and solubility.
1-Butyl-2,3-dimethylimidazolium chloride: Different anion, affecting its use in specific applications.
The uniqueness of this compound lies in its combination of the imidazolium cation and acetate anion, which provides a balance of stability, reactivity, and solvation properties, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C11H20N2O2 |
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Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;acetate |
InChI |
InChI=1S/C9H17N2.C2H4O2/c1-4-5-6-11-8-7-10(3)9(11)2;1-2(3)4/h7-8H,4-6H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
CHWLCYAUIRTVEL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C.CC(=O)[O-] |
Origin of Product |
United States |
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